Titanium dioxide

Catalog No.
S1502912
CAS No.
1317-80-2
M.F
O2Ti
TiO2
M. Wt
79.866 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium dioxide

CAS Number

1317-80-2

Product Name

Titanium dioxide

IUPAC Name

dioxotitanium

Molecular Formula

O2Ti
TiO2

Molecular Weight

79.866 g/mol

InChI

InChI=1S/2O.Ti

InChI Key

GWEVSGVZZGPLCZ-UHFFFAOYSA-N

SMILES

O=[Ti]=O

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Insoluble in water and organic solvents. Dissolves slowly in hydrofluoric acid and in hot concentrated sulphuric acid.
Insoluble in water
Soluble in hot concentrated sulfuric acid; in hydrofluoric acid; insoluble in hydrochloric acid, nitric acid or diluted sulfuric acid
INSOL IN ORG SOLVENTS
SOLUBLE IN ALKALI
Solubility in water: none
Insoluble

Synonyms

anatase, anatase titanium dioxide, brookite, food additive E171, nano-anatase, nano-TiO2, rutile, Titania, titanium dioxide, titanium oxide, titanium white

Canonical SMILES

O=[Ti]=O

This technology holds significant promise for environmental remediation, as it offers a clean and sustainable approach to addressing various environmental challenges. Researchers are actively investigating the use of TiO₂ for:

  • Degradation of pollutants

    TiO₂ can effectively break down harmful pollutants like organic dyes, pesticides, and pharmaceuticals present in water and air. For example, a study published in the journal "Water Research" demonstrated the efficient degradation of organic pollutants in wastewater using TiO₂ photocatalysis [].

  • Air purification

    TiO₂-based photocatalytic coatings can be applied to building materials to improve indoor air quality by degrading harmful volatile organic compounds (VOCs) and other airborne pollutants.

  • Self-cleaning surfaces

    When incorporated into coatings, TiO₂ can leverage its photocatalytic properties to break down dirt and organic matter on surfaces, making them self-cleaning and reducing the need for harsh chemicals.

Biomedical Applications

Beyond environmental applications, TiO₂ is also being explored for its potential in various biomedical fields. Research is ongoing to investigate its use in:

  • Drug delivery

    TiO₂ nanoparticles can be designed to carry and release drugs, offering targeted and controlled drug delivery for various therapeutic applications.

  • Antibacterial coatings

    The photocatalytic properties of TiO₂ can be harnessed to develop antibacterial coatings for medical devices and implants, potentially reducing the risk of infections.

  • Bone regeneration

    Studies suggest that TiO₂ can promote bone growth and regeneration, making it a potential candidate for bone implant materials.

Titanium dioxide, also referred to as titanium(IV) oxide or titania, is a white, non-reactive solid that naturally occurs in three primary polymorphs: rutile, anatase, and brookite. Rutile and anatase exhibit tetragonal crystal structures, while brookite has an orthorhombic structure. This compound is insoluble in water and most solvents but can dissolve in concentrated acids under specific conditions . It is primarily recognized for its high refractive index and strong UV light absorption properties, making it valuable in numerous applications such as pigments, sunscreens, and photocatalysts .

Biological Role and Interactions:

While generally considered non-toxic [7], research suggests potential inhalation hazards of certain nanoparticle forms of TiO₂ [8]. The mechanism of this toxicity is still under investigation, but it might involve interactions with lung cells and the generation of oxidative stress [8].

7. Environmental Protection Agency Titanium Dioxide

National Institute of Environmental Health Sciences: Titanium Dioxide

Flammability

Non-flammable [1]Reactivity: Inert under most conditions [1]Inhalation Hazards (nanoparticles): Potential lung inflammation and oxidative stress [8]. More research is needed to determine the full extent of these hazards.

Additional Considerations:

  • TiO₂ can be an eye irritant in its powdered form [1].
  • Environmental regulations regarding the use of TiO₂ nanoparticles may vary by region.
, particularly under ultraviolet light. When irradiated, it can catalyze redox reactions due to its semiconductor properties. The process involves the excitation of electrons from the valence band to the conduction band, creating electron-hole pairs that facilitate oxidation and reduction reactions . For example:

  • In the presence of water and oxygen, titanium dioxide can produce reactive oxygen species that further oxidize organic compounds or pollutants .

Additionally, titanium dioxide can react with alkalis to form titanates and can dissolve in hot sulfuric acid to yield titanium(IV) sulfate .

Titanium dioxide can be synthesized through several methods:

  • Chloride Process: Titanium ore is treated with chlorine and carbon to produce titanium tetrachloride, which is then oxidized to form titanium dioxide.
  • Sulfate Process: This method involves treating titanium ores with sulfuric acid, yielding titanium(IV) sulfate that can be hydrolyzed to produce titanium dioxide.
  • Sol-Gel Method: In this approach, titanium alkoxides are hydrolyzed to form a gel that is subsequently dried and calcined to obtain titanium dioxide.
  • Chemical Vapor Deposition: This technique involves the volatilization of titanium alkoxides followed by deposition on a substrate at high temperatures .

Titanium dioxide's unique properties lend themselves to a wide array of applications:

  • Pigments: It is widely used as a white pigment in paints, coatings, plastics, and paper due to its brightness and opacity.
  • Sunscreens: Its ability to absorb UV light makes it a common ingredient in sunscreen formulations.
  • Photocatalysts: Titanium dioxide is employed in photocatalytic applications for environmental remediation, such as water purification and air cleaning.
  • Food Industry: It serves as a coloring agent in food products and as a brightener in cosmetics .

Research has explored the interactions of titanium dioxide with various substances. For instance, studies indicate that doping titanium dioxide with metal ions like iron or copper enhances its photocatalytic efficiency under visible light by facilitating electron transfer processes . Additionally, investigations into its interactions with biological systems have highlighted both potential benefits (e.g., antimicrobial properties) and risks (e.g., toxicity when inhaled) associated with its use .

Titanium dioxide shares similarities with several other metal oxides but stands out due to its unique properties. Here are some comparable compounds:

CompoundChemical FormulaKey Characteristics
Zinc oxideZnOUsed as a pigment and in sunscreens; less effective than titanium dioxide in UV absorption.
Aluminum oxideAl₂O₃Known for hardness; used as an abrasive; less effective as a photocatalyst compared to titanium dioxide.
Tin oxideSnO₂Used in electronics; exhibits conductive properties but lacks the photocatalytic efficiency of titanium dioxide.
Iron oxideFe₂O₃Commonly used as a pigment; has different catalytic properties compared to titanium dioxide.

Titanium dioxide's effectiveness as a photocatalyst under UV light distinguishes it from these similar compounds, making it particularly valuable for environmental applications .

Comparative Analysis of Anatase, Rutile, and Brookite Phases

Titanium dioxide exists in three principal polymorphic forms: anatase, rutile, and brookite, each characterized by distinct crystallographic arrangements and physical properties [1] [3] [8]. These polymorphs represent different three-dimensional arrangements of titanium dioxide octahedra, where each titanium atom is coordinated to six oxygen atoms, and each oxygen atom is bonded to three titanium centers [1] [3].

The fundamental structural differences between these phases are reflected in their crystal systems and space groups. Anatase crystallizes in the tetragonal crystal system with space group I41/amd, containing four titanium dioxide formula units per unit cell [1] [8]. The lattice parameters are a = 3.785 Å and c = 9.514 Å, resulting in a density of 3.8-3.9 g/cm³ [4] [20]. Rutile also adopts a tetragonal structure but with space group P42/mnm, containing only two formula units per unit cell [1] [7]. Its lattice parameters are a = 4.594 Å and c = 2.959 Å, yielding a higher density of 4.2-4.3 g/cm³ [4] [20]. Brookite exhibits an orthorhombic crystal structure with space group Pbca, accommodating eight formula units per unit cell with lattice parameters a = 5.456 Å, b = 9.182 Å, and c = 5.143 Å, and a density of approximately 4.12 g/cm³ [8] [20].

PolymorphCrystal SystemSpace GroupUnit Cell Formula Unitsa (Å)b (Å)c (Å)Density (g/cm³)
AnataseTetragonalI41/amd43.7853.7859.5143.8-3.9
RutileTetragonalP42/mnm24.5944.5942.9594.2-4.3
BrookiteOrthorhombicPbca85.4569.1825.1434.12

The coordination environments in all three phases feature octahedral titanium centers, but the arrangement and distortion of these octahedra differ significantly [1] [3]. In rutile, the octahedra share edges and corners in a more compact arrangement, contributing to its higher density and thermodynamic stability [2] [4]. The anatase structure exhibits a more open framework with the octahedra sharing edges and corners differently, resulting in lower density but higher surface area per unit mass [2] [6]. Brookite presents the most complex arrangement with a double hexagonal close-packing pattern of oxygen atoms [1].

The titanium-oxygen bond lengths vary among the polymorphs, with anatase exhibiting Ti-O distances of 1.94-1.98 Å, rutile showing 1.95-1.98 Å, and brookite displaying a wider range of 1.87-2.04 Å due to its lower symmetry [7] [20]. These structural variations directly influence the electronic and optical properties of each phase [17] [23].

Thermodynamic stability analysis reveals that rutile is the most stable form under standard conditions, while anatase and brookite are metastable phases [3] [4]. The relative stability relationships can be altered by particle size effects, with anatase becoming more stable than rutile below approximately 10-15 nanometers [24] [30].

Phase Transformation Mechanisms and Kinetics

Phase transformations in titanium dioxide polymorphs represent reconstructive processes requiring significant atomic rearrangement and bond breaking [9] [13]. The most extensively studied transformation is the anatase-to-rutile transition, which occurs irreversibly at elevated temperatures [13] [15].

The anatase-to-rutile transformation typically initiates at temperatures between 400-1000°C, depending on various factors including particle size, impurities, and atmospheric conditions [13] [25]. Kinetic studies have revealed that this transformation follows a nucleation and growth mechanism with an activation energy of approximately 163.8-200 kJ/mol [13] [14]. The transformation rate exhibits second-order dependence on the number of anatase particles, indicating that interface nucleation between contacting particles plays a crucial role [13].

A novel kinetic model proposed by Zhang and Banfield incorporates both interface nucleation and constant growth mechanisms [13]. For shorter reaction times, the transformation rate is limited by interface nucleation occurring at contact areas between anatase particles. The nucleation rate depends on the probability of particle contact, following the relationship dN/dt = -kN²a, where Na represents nucleated particles and k is the kinetic constant [13]. For longer reaction times, nuclei growth becomes increasingly important, requiring modification of the simple nucleation model [13].

TransformationTemperature Range (°C)MechanismActivation Energy (kJ/mol)Kinetic Model
Anatase → Rutile400-1000Nucleation and growth163.8-200Interface nucleation
Brookite → Rutile500-600Direct transformation~164Contracting spherical interface
Anatase → BrookiteVariableElectron beam inducedVariableMultiple pathways

The brookite-to-rutile transformation occurs within a narrower temperature range of 500-600°C and follows different kinetics [14]. This transformation predominantly occurs within individual brookite particles through a contracting spherical interface mechanism, with minimal involvement of the anatase phase [14]. The activation energy for this process is approximately 164 kJ/mol, similar to the anatase-rutile transformation [14].

Recent investigations using transmission electron microscopy and density functional theory have revealed multiple previously unreported transformation pathways [12]. These include specific crystallographic orientation relationships such as [1]A||R and (020)A||(011)R for anatase-to-rutile transformations, where subscripts A and R denote anatase and rutile phases respectively [12]. The transformation process involves breaking and reforming over 16% of titanium-oxygen bonds with energy barriers of approximately 0.7-1.0 eV per titanium dioxide formula unit [12].

Electron beam irradiation can induce phase transformations at reduced temperatures, with anatase particles transforming into titanium dioxide-R phase or titanium monoxide at high or room temperature respectively [10] [12]. These beam-induced transformations exhibit anisotropic behavior depending on the crystallographic orientation relative to the electron beam direction [12].

Structure-Property Relationships

The distinct crystallographic structures of titanium dioxide polymorphs directly influence their electronic, optical, and mechanical properties [17] [18] [21]. Understanding these structure-property relationships is essential for tailoring material performance for specific applications.

Electronic properties vary significantly among the polymorphs, primarily due to differences in band structure and electronic density of states [20] [21] [23]. Anatase exhibits an indirect band gap of 3.2-3.23 eV, while rutile possesses a direct band gap of 3.0-3.05 eV, and brookite shows a band gap of approximately 3.26 eV [20] [21] [45]. The band gap differences arise from variations in titanium 3d and oxygen 2p orbital interactions within the different crystal structures [23].

The valence band positions also differ among polymorphs, with rutile having a valence band edge 0.04 eV lower than anatase [21]. This band alignment creates type-IV heterojunctions between rutile and anatase phases, which can be modified to type-II alignment through the introduction of surface defects [21]. These band alignment characteristics significantly influence charge transfer processes in composite materials [21].

PropertyAnataseRutileBrookite
Band Gap (eV)3.2-3.233.0-3.053.26
Refractive Index2.522.762.58
Dielectric Constant48114~78
Hardness (Mohs)5.5-6.06.0-7.05.5-6.0
Photocatalytic ActivityHighLower than anataseVariable

Optical properties reflect the electronic structure differences, with rutile exhibiting the highest refractive index (2.76) compared to anatase (2.52) and brookite (2.58) [4] [45]. The dielectric constants vary dramatically, with rutile showing the highest value (114), followed by brookite (~78) and anatase (48) [4]. These differences impact light-matter interactions and determine the polymorphs' suitability for various optical applications [17] [18].

Mechanical properties also correlate with crystal structure, where rutile demonstrates the highest hardness (6.0-7.0 Mohs) due to its compact crystal arrangement, while anatase and brookite exhibit lower hardness values (5.5-6.0 Mohs) [4]. The higher density of rutile contributes to its superior mechanical stability and durability [4] [6].

Photocatalytic activity represents a complex structure-property relationship involving surface area, electronic structure, and charge carrier dynamics [17] [27] [45]. Despite having a wider band gap, anatase typically exhibits superior photocatalytic performance compared to rutile [45]. This apparent contradiction is attributed to anatase's indirect band gap nature, which prolongs charge carrier lifetimes, and its typically higher surface area [45]. Brookite shows variable photocatalytic activity depending on morphology and synthesis conditions [45].

Crystal Size-Dependent Phenomena

Crystal size profoundly influences the stability, phase transformation behavior, and properties of titanium dioxide polymorphs [24] [25] [30]. These size effects become particularly pronounced in the nanometer regime, where surface energy contributions compete with bulk thermodynamic stability [24] [30].

The relative stability of anatase and rutile phases exhibits a critical size dependence, with a stability crossover occurring at approximately 10-15 nanometers [24] [30]. Below this critical size, anatase becomes more thermodynamically stable than rutile due to its lower surface energy [24]. This phenomenon explains why anatase is the predominant phase in nanocrystalline titanium dioxide despite rutile being the bulk stable form [31].

Size RangeDominant PhasePhase TransformationSurface EffectsStability Behavior
< 10 nmAnataseSuppressedVery highAnatase stable
10-15 nmStability crossoverCritical sizeHighTransition region
15-30 nmRutile favoredEnhanced kineticsModerateRutile preferred
> 30 nmRutile stableBulk behaviorLowRutile dominant

Lattice parameter variations with crystal size have been documented for anatase nanoparticles [25] [41]. For crystallites smaller than approximately 10 nanometers, lattice parameters exhibit nonlinear size dependence [41]. Small lattice expansion is observed in some nanocrystalline samples, contrasting with lattice contraction reported for pure anatase nanocrystals [41]. These variations are attributed to surface effects, defect concentrations, and possible titanium vacancy formation [41].

Phase transformation kinetics are significantly affected by particle size [25] [13]. The anatase-to-rutile transformation rate depends on particle contact probability, which scales with particle concentration and size distribution [13]. Smaller particles exhibit higher surface-to-volume ratios, leading to increased transformation driving forces but also potentially higher activation barriers due to surface energy considerations [25].

Surface nucleation dominates the transformation process in nanocrystalline materials, contrasting with bulk nucleation mechanisms in larger crystals [15] [25]. Individual anatase microcrystals with large percentages of (001) facets show distinctive transformation pathways depending on rutile nucleation sites [15]. Two primary pathways have been identified: corner nucleation with directional growth, and multiple simultaneous nucleation sites [15].

Raman spectroscopy reveals size-dependent vibrational properties, with band broadening and frequency shifts observed as particle size decreases [32]. These changes result from modifications in force constants and vibrational amplitudes of nearest neighbor bonds due to increased surface atom fractions in smaller particles [32].

Optical properties also exhibit size dependence, particularly in the ultraviolet absorption characteristics [31]. Ultrafine particles demonstrate strong absorption against both ultraviolet A and B radiation, with absorption efficiency depending on crystal size [31]. The quantum size effect becomes significant below certain critical dimensions, leading to blue-shifted absorption edges in very small nanoparticles [27].

Crystallographic Defects and Their Influence

Crystallographic defects in titanium dioxide significantly modify electronic, optical, and catalytic properties [33] [34] [36]. These defects include point defects such as oxygen vacancies and titanium interstitials, extended defects like grain boundaries, and surface-related imperfections [35] [37] [38].

Oxygen vacancies represent the most prevalent and influential point defects in titanium dioxide [33] [36] [40]. These defects create donor states within the band gap, introducing electronic conductivity and visible light absorption capabilities [33] [34]. The formation energy of oxygen vacancies ranges from 4.2-5.0 eV, depending on the crystal phase and local environment [40]. Oxygen vacancies can exist in multiple charge states, including neutral (F-centers) and singly ionized (F+-centers) configurations [33] [35].

Titanium three-plus (Ti³⁺) centers form when oxygen vacancies trap electrons, creating reduced titanium states with formation energies of approximately 0.7-1.0 eV [34] [38]. These centers act as electron traps and contribute to visible light absorption through d-d electronic transitions [34] [38]. The concentration and distribution of Ti³⁺ centers significantly influence photocatalytic hydrogen evolution activity [38].

Defect TypeFormation Energy (eV)Electronic EffectOptical EffectCatalytic Effect
Oxygen Vacancies4.2-5.0Donor statesVisible absorptionActive sites
Ti³⁺ Centers0.7-1.0Reduced Ti statesColor centersElectron traps
Grain BoundariesVariableCharge trappingScatteringCharge separation
Surface Defects2.0-3.0Surface statesEnhanced absorptionReaction sites
Interstitial Defects3.0-4.0Lattice distortionBand tail statesCharge transport

Grain boundaries in polycrystalline titanium dioxide create unique defect environments that differ from bulk properties [37]. These boundaries act as electron donors, likely due to enrichment in donor-type defects such as oxygen vacancies [37]. The effective band gap for polycrystalline material is smaller than for single crystals, attributed to grain boundary effects [37]. Grain boundaries exhibit anatase-like structural characteristics even in rutile materials, creating complex interface phases [37].

Surface defects play crucial roles in determining reactivity and photocatalytic performance [36] [40]. Surface oxygen vacancies are more easily formed than bulk vacancies, with formation energies in the range of 2.0-3.0 eV [40]. The distribution of surface defects varies between polymorphs, with anatase showing more homogeneous defect distribution compared to rutile [40].

Defect engineering through controlled reduction processes can systematically introduce specific defect types [34] [38]. Thermal annealing in reducing atmospheres creates different concentrations of surface-exposed and lattice-embedded Ti³⁺ centers [38]. Optimal photocatalytic performance requires balanced concentrations of both defect types, as excessive defect densities can promote charge carrier recombination [38].

Lattice distortions accompany defect formation and influence defect stability [34]. Ti³⁺ defects based on lattice distortion show enhanced formation probability compared to pristine structures [34]. These distortions can suppress electron-hole recombination even without significant band gap narrowing [34].

The sol-gel method represents one of the most versatile and widely utilized approaches for synthesizing titanium dioxide nanoparticles, offering excellent control over particle size, morphology, and crystalline structure. This methodology involves the transition from a liquid sol to a solid gel state through hydrolysis and polycondensation reactions of titanium precursors.

Classical Sol-Gel Process

The fundamental sol-gel process utilizes titanium alkoxide precursors, most commonly titanium isopropoxide and tetrabutyl titanate, which undergo controlled hydrolysis in alcoholic solutions. The process involves the initial formation of titanium hydroxide species, followed by condensation reactions that lead to the formation of titanium-oxygen-titanium bonds. The molar ratio of precursor to hydrolysis control agent to water typically ranges from 1:0.5:2, providing optimal conditions for particle formation.

Research has demonstrated that acetylacetone serves as the most suitable hydrolysis control agent, producing titanium dioxide sols with exceptional stability lasting up to 48 hours. When calcined at 500°C, these sols yield single-phase anatase titanium dioxide with crystallite sizes ranging from 18-20 nanometers. The resulting nanoparticles exhibit strong photocatalytic properties, capable of degrading nearly 100% of methylene blue after 90 minutes of ultraviolet illumination.

Microwave-Assisted Sol-Gel Synthesis

The microwave-assisted sol-gel technique represents a significant advancement in titanium dioxide synthesis, offering reduced reaction times and enhanced control over crystalline phase formation. This method employs microwave heating to accelerate the hydrolysis and condensation processes, resulting in the formation of titanium dioxide nanoparticles within 15 minutes.

The choice of acid catalyst significantly influences the phase composition of the final product. When hydrochloric acid is used as the catalyst, three titanium dioxide polymorphs are detected: anatase, rutile, and brookite, with crystallite sizes ranging from 9-16 nanometers. Conversely, the use of acetic acid as the catalyst produces a single anatase phase after only 15 minutes of reaction time, with crystallite sizes between 11-22 nanometers.

Peroxo Sol-Gel Method

The peroxo sol-gel method represents an innovative approach that utilizes titanium tetrachloride as a precursor and hydrogen peroxide as both a hydrolysis agent and structure-directing agent. This method enables the synthesis of titanium dioxide nanocrystals at temperatures as low as 4°C, making it one of the most energy-efficient synthesis routes available.

The peroxo method involves four distinct steps: hydrolysis, polycondensation, aging, and calcination. The formation of peroxo-titanium complexes during the initial stages provides enhanced stability and control over particle nucleation and growth. The resulting nanoparticles exhibit high surface areas ranging from 180-250 square meters per gram and demonstrate exceptional photocatalytic performance.

High Surface Area Sol-Gel Synthesis

Recent developments in sol-gel methodology have focused on achieving high surface area titanium dioxide nanoparticles through controlled reaction conditions. By reacting titanium ethoxide in a mixture of ethanol, acetic acid, and water at reflux temperatures while varying the component ratios, researchers have successfully produced amorphous, crystalline, and triphasic titanium dioxide nanoparticles with surface areas reaching 350 square meters per gram.

The synthesis parameters significantly influence the final product characteristics. Using excess ethanol results in amorphous titanium dioxide with high surface area, while increasing water content with reduced acid concentration produces crystalline anatase phase. The absence of ethanol leads to the formation of triphasic material consisting of anatase (40.5%), rutile (25.5%), and brookite (34%).

Hydrothermal Synthesis Techniques

Hydrothermal synthesis represents a powerful method for producing titanium dioxide nanostructures with controlled morphology and crystalline properties. This technique utilizes aqueous solutions under elevated temperature and pressure conditions to facilitate the dissolution and recrystallization of titanium precursors.

Conventional Hydrothermal Method

The conventional hydrothermal method involves the treatment of titanium precursors in alkaline solutions at temperatures ranging from 110-180°C for extended periods. The process relies on the dissolution-recrystallization mechanism, where titanium species dissolve in the alkaline medium and subsequently recrystallize to form titanium dioxide nanostructures.

The synthesis parameters significantly influence the final product characteristics. At 130°C, pure anatase titanium dioxide nanotubes can be synthesized with reaction times ranging from 24-72 hours. Increasing the temperature to 150°C reduces the time range for producing pure anatase nanotubes, as the crystal structure rapidly transforms from anatase to sodium titanate phase beyond 24 hours.

One-Step Hydrothermal Synthesis

The one-step hydrothermal method offers a streamlined approach for synthesizing anatase titanium dioxide nanotubes without the need for subsequent calcination. This method involves the direct synthesis of anatase nanotubes by optimizing reaction temperature and time parameters.

Research has demonstrated that anatase nanotubes can be directly synthesized at specific temperature-time combinations. At each temperature, there exists a defined range of reaction times within which anatase nanotubes can be prepared. The precursor material plays a crucial role, as anatase nanotubes can only be obtained when the starting material is anatase titanium dioxide, while rutile titanium dioxide leads to the formation of titanate nanotubes.

Low-Temperature Hydrothermal Synthesis

Low-temperature hydrothermal synthesis has emerged as an energy-efficient alternative for producing titanium dioxide nanostructures. This method utilizes temperatures as low as 130°C to achieve the transformation from amorphous to anatase titanium dioxide through a solid-state atomic rearrangement process.

The modified hydrothermal method involves separating the titanium dioxide substrate from the hydrofluoric acid solution, allowing gas-phase reactions to occur. This approach enables the synthesis of high-ordered anatase titanium dioxide nanotube arrays with exposed {001} nanofacets at temperatures as low as 130°C. The resulting nanotubes maintain their structural integrity while achieving up to 76.5% exposed {001} facets.

Microwave-Solvothermal Method

The microwave-solvothermal method combines the advantages of microwave heating with solvothermal synthesis conditions to achieve rapid and controlled synthesis of titanium dioxide nanocrystals. This technique enables the synthesis of anatase titanium dioxide nanorods through the hydrolysis of titanium isopropoxide in the presence of benzyl alcohol and acetic acid at 210°C.

The method offers exceptional control over morphology by adjusting the titanium isopropoxide to acetic acid ratio under optimized synthetic conditions. The synthesis time is dramatically reduced to 45 minutes compared to conventional methods, while maintaining excellent crystalline quality and morphological control.

Green Synthesis Approaches

Green synthesis methodologies have gained significant attention as environmentally friendly alternatives to conventional chemical synthesis routes. These approaches utilize natural resources such as plant extracts and microorganisms to facilitate the formation of titanium dioxide nanoparticles while minimizing environmental impact.

Plant Extract-Mediated Synthesis

Plant extract-mediated synthesis represents a sustainable approach that utilizes bioactive compounds present in various plant materials as reducing and capping agents. This method offers several advantages, including non-toxicity, economic viability, and environmental compatibility.

Echinacea purpurea-Mediated Synthesis

The synthesis of titanium dioxide nanoparticles using Echinacea purpurea herba extract has been successfully demonstrated as a novel and environmentally benign approach. The process involves the use of aqueous Echinacea purpurea extract as a bioreductant in combination with titanium hydroxide precursor.

The synthesis is conducted at temperatures below 100°C, specifically at 80°C, making it significantly more energy-efficient than conventional methods that often require temperatures exceeding 400°C. The resulting nanoparticles exhibit an average size of approximately 120 nanometers and demonstrate strong absorption characteristics at 280 nanometers wavelength.

Green Tea (Camellia sinensis)-Mediated Synthesis

Green tea extract has emerged as an excellent reducing agent for titanium dioxide nanoparticle synthesis due to its rich content of bioactive compounds, including polyphenols, flavonoids, and catechins. The synthesis process utilizes titanium isopropoxide as a substrate and green tea extract as a reducing agent.

The resulting titanium dioxide nanoparticles exhibit a spherical morphology with a crystal size of 21.04 nanometers, calculated using the Debye-Scherrer equation. The synthesized material demonstrates dominant anatase structure with a surface area of 18.33 square meters per gram. The nanoparticles show excellent antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations of 7.5 and 11.25 milligrams per milliliter, respectively.

Eucalyptus and Piper longum-Mediated Synthesis

The combination of eucalyptus and piper longum extracts provides a unique approach to titanium dioxide nanoparticle synthesis. The process involves the preparation of plant extracts through boiling dried leaves in distilled water for 15 minutes, followed by filtration to obtain the active extract.

The synthesis procedure involves mixing 20 milliliters of plant extract with 80 milliliters of titanium oxide solution, followed by stirring for 24 hours. The color change observed after 24 hours indicates the successful formation of nanoparticles. The resulting titanium dioxide nanoparticles demonstrate significant antibacterial activity against Staphylococcus aureus (10 millimeter inhibition zone), Enterococcus faecalis (2 millimeter inhibition zone), and Streptococcus mutans (2 millimeter inhibition zone).

Impatiens rothii-Mediated Synthesis

Impatiens rothii Hook.f. leaf extract has been successfully utilized for the green synthesis of titanium dioxide nanoparticles, serving as both capping and reducing agent. The synthesis process involves the use of titanium isopropoxide as precursor and leaf extract as the bio-reducing agent.

The characterization results reveal that the biosynthesized nanoparticles are purely anatase phase with an average crystallite size of approximately 11 nanometers from X-ray diffraction analysis and average particle size of 25 nanometers from scanning electron microscopy analysis. The specific surface area determined by Brunauer-Emmett-Teller analysis is 65 square meters per gram.

Microorganism-Mediated Synthesis

Microorganism-mediated synthesis represents an innovative approach that harnesses the metabolic capabilities of various microorganisms to facilitate titanium dioxide nanoparticle formation. This method offers several advantages, including mild reaction conditions, high selectivity, and environmental compatibility.

Bacterial Synthesis

Bacterial synthesis of titanium dioxide nanoparticles has been extensively studied using various bacterial species. Lactobacillus species have been successfully employed for the biosynthesis of titanium dioxide nanoparticles with sizes ranging from 8-35 nanometers. The process occurs at room temperature under ambient laboratory conditions, making it highly energy-efficient.

The mechanism involves the trapping of titanium ions by bacterial cells, followed by enzymatic reduction within the cell wall or periplasmic space. The bacterial proteins containing functional groups such as amino, sulfhydryl, carboxyl, and hydroxyl groups act as stabilizing agents for the synthesized nanoparticles.

Aeromonas hydrophila represents another significant bacterial species used for titanium dioxide synthesis. The process involves the interaction of Aeromonas hydrophila broth with titanyl hydroxide precursor at 30°C for 24 hours. The secondary metabolites produced by the bacteria, particularly glycyl-L-proline and compounds containing carboxyl and carbonyl functional groups, play crucial roles in the synthesis process.

Fungal Synthesis

Fungal synthesis offers advantages over bacterial methods due to the predominantly extracellular nature of fungal processes, which facilitates easier recovery of nanoparticles. Aspergillus niger and Aspergillus flavus have been extensively studied for titanium dioxide nanoparticle synthesis.

The fungal synthesis mechanism involves the secretion of enzymes outside the cell, where titanium ions are transformed into titanium dioxide nanoparticles. Nicotinamide adenine dinucleotide phosphate acts as a cofactor in the reduction process, while various fungal enzymes facilitate the transformation of titanium ions into oxide form.

Yeast-Mediated Synthesis

Saccharomyces cerevisiae has been successfully employed for titanium dioxide nanoparticle synthesis, producing spherical nanoparticles with an average size of 12.57 ± 0.22 nanometers. The process involves heating 24-hour-old yeast culture at 60°C for 10-20 minutes, followed by incubation at 28-30°C for nanoparticle formation.

The yeast-mediated synthesis offers the advantage of large-scale production feasibility and economic viability. The process can be easily scaled up for industrial applications while maintaining consistent product quality and characteristics.

Template-Directed Synthesis Strategies

Template-directed synthesis represents a sophisticated approach for controlling the morphology, structure, and properties of titanium dioxide nanomaterials. This methodology utilizes various templates to guide the formation of specific nanostructures with desired characteristics.

Hard Template Synthesis

Hard template synthesis employs solid templates such as sodium chloride crystals, mesoporous silica, or carbon materials to direct the formation of titanium dioxide nanostructures. The sodium chloride template method has been successfully demonstrated for synthesizing titanium dioxide hollow nanospheres.

The synthesis process involves coating sodium chloride templates with titanium dioxide through controlled hydrolysis of titanium alkoxides. The sodium chloride template can be easily removed by washing with water, resulting in hollow nanospheres with outer diameters of 140-180 nanometers, inner cavities of 80-100 nanometers, and wall thicknesses of 30-40 nanometers.

The resulting hollow nanospheres exhibit high surface areas up to 370 square meters per gram and pore volumes up to 0.28 cubic centimeters per gram. These structures demonstrate excellent catalytic properties, with hydrogen peroxide selectivity of 63% and productivity of 3390 moles per kilogram of palladium per hour when used as catalyst supports.

Soft Template Synthesis

Soft template synthesis utilizes organic molecules such as surfactants, polymers, or block copolymers to direct the formation of titanium dioxide nanostructures. The mesoporous titanium dioxide synthesis using soft templates has been extensively studied for various applications.

The soft-template directed approach demonstrates excellent capability for preparing mesoporous titanium dioxide with controlled pore structures and high surface areas. The process involves the co-assembly of titanium precursors with amphiphilic block copolymers, followed by template removal through calcination.

Co-Template Synthesis

Co-template synthesis represents an advanced approach that employs multiple templates simultaneously to achieve precise control over nanoparticle size, loading, and distribution. This method has been successfully applied for synthesizing gold nanoparticles encapsulated within mesoporous titanium dioxide frameworks.

The co-template approach utilizes two structurally and chemically similar templates: amphiphilic block copolymers and polymer-tethered nanoparticles. This method enables precise control of nanoparticle sizes ranging from 8-40 nanometers and their loading within the mesoporous titanium dioxide framework.

Surfactant-Mediated Template Synthesis

Surfactant-mediated template synthesis employs organic surfactants to control the morphology and structure of titanium dioxide nanocrystals. The use of oleic acid and oleylamine as capping agents has been demonstrated for synthesizing titanium dioxide nanocrystals with specific shapes.

The surfactant-mediated approach enables the selective synthesis of various morphologies, including square, rod-like, and rounded rhombic-shaped nanoparticles. The morphology can be controlled by adjusting the oleic acid to oleylamine ratio, with a 6:4 ratio producing rod-like structures while maintaining all other synthesis parameters constant.

Low-Temperature Synthesis Methods

Low-temperature synthesis methods have gained significant attention due to their energy efficiency and ability to produce titanium dioxide nanoparticles with unique properties. These methods typically operate at temperatures below 200°C, offering substantial energy savings compared to conventional high-temperature approaches.

Aqueous Low-Temperature Synthesis

Aqueous low-temperature synthesis employs water-based systems to facilitate titanium dioxide nanoparticle formation at temperatures as low as 80°C. This method utilizes electrostatic stabilization mechanisms to prevent particle aggregation and maintain stable colloidal suspensions.

The synthesis process involves the controlled hydrolysis of titanium alkoxide precursors in aqueous solutions without the use of surfactants. The resulting nanoparticles demonstrate excellent water dispersibility and stability, with no precipitation observed after three months of storage. The average particle size ranges from 15-25 nanometers with high surface areas up to 300 square meters per gram.

Peroxo-Mediated Low-Temperature Synthesis

Peroxo-mediated synthesis represents one of the most energy-efficient approaches, capable of producing titanium dioxide nanocrystals at temperatures as low as 4°C. This method utilizes titanium(III) salt as precursor and L-ascorbic acid as both reductant and structure-directing agent.

The synthesis process involves the formation of peroxo-titanium complexes that stabilize the titanium species and facilitate controlled nucleation and growth. The resulting nanocrystals consist of a highly crystallized titanium dioxide core surrounded by a disordered titanium dioxide-x outer layer, providing high surface areas and controlled oxygen vacancy concentrations.

Modified Hydrothermal Low-Temperature Synthesis

Modified hydrothermal synthesis employs innovative approaches to achieve titanium dioxide formation at reduced temperatures. The gas-phase hydrothermal method has been successfully demonstrated for synthesizing anatase titanium dioxide at 130°C.

This method involves the reaction between gaseous hydrofluoric acid and solid amorphous titanium dioxide substrates, avoiding direct contact between the substrate and acid solution. The solid-state transformation occurs through atomic rearrangement, resulting in anatase titanium dioxide with exposed {001} facets up to 76.5%.

Room Temperature Synthesis

Room temperature synthesis represents the ultimate goal in energy-efficient titanium dioxide production. Several approaches have been developed to achieve nanoparticle formation at ambient conditions, typically involving the use of specialized stabilizing agents or unique reaction mechanisms.

The room temperature methods often utilize surfactant-mediated stabilization or bio-mediated processes to facilitate nanoparticle formation. While the resulting particles may initially be amorphous, subsequent mild thermal treatment can induce crystallization while maintaining the energy efficiency advantages of the low-temperature approach.

Scale-Up Considerations and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of titanium dioxide nanoparticles presents numerous challenges and considerations. Successful scale-up requires careful attention to process parameters, equipment design, and quality control measures.

Laboratory to Pilot Scale Transition

The transition from laboratory to pilot scale typically involves increasing batch sizes from milliliters to liters, requiring significant modifications to reaction conditions and equipment. Key challenges include maintaining reproducibility, ensuring adequate heat and mass transfer, and optimizing mixing efficiency.

Research has demonstrated that scaling up titanium dioxide nanotube synthesis from 4 square centimeters to 64 square centimeters requires careful attention to temperature control and electrolyte circulation. The study revealed that photocurrent densities remain consistent at approximately 80 microamperes per square centimeter when measured at the center of samples, regardless of scale.

Industrial Production Methods

Industrial production of titanium dioxide primarily utilizes two main processes: the sulfate process and the chloride process. These methods are designed for large-scale production and utilize different raw materials and processing conditions.

Sulfate Process

The sulfate process utilizes ilmenite or titanium slag as raw materials, which are digested in sulfuric acid at temperatures ranging from 900-1000°C. The process involves the formation of titanyl sulfate, followed by hydrolysis to produce hydrated titanium dioxide, and finally calcination to produce anhydrous titanium dioxide.

The sulfate process is capable of producing both anatase and rutile phases, with particle sizes typically ranging from 200-300 nanometers. The process generates significant amounts of co-products, including copperas (ferrous sulfate) and gypsum, which can be utilized in other industrial applications.

Chloride Process

The chloride process employs rutile or synthetic rutile as raw materials, which are chlorinated at temperatures of 1000-1200°C in the presence of coke. The resulting titanium tetrachloride is then oxidized at high temperatures to produce titanium dioxide.

The chloride process primarily produces rutile phase titanium dioxide with particle sizes ranging from 150-250 nanometers. This process is considered more environmentally friendly than the sulfate process, as it generates fewer waste products and allows for chlorine recycling.

Quality Control and Process Optimization

Industrial production requires sophisticated quality control measures to ensure consistent product quality and specifications. Key parameters include particle size distribution, surface area, crystal phase composition, and purity levels.

Continuous monitoring systems are employed to track critical process parameters, including temperature, pressure, flow rates, and chemical concentrations. Statistical process control methods are utilized to maintain product consistency and identify potential deviations from target specifications.

Economic Considerations

The economics of titanium dioxide production are influenced by factors including raw material costs, energy consumption, capital equipment expenses, and environmental compliance costs. The global titanium dioxide market is valued at approximately 9 billion US dollars annually, with worldwide production exceeding 5 million tons.

Process optimization focuses on maximizing yield while minimizing energy consumption and waste generation. The development of more efficient synthesis methods, such as low-temperature processes and green synthesis approaches, offers potential for reducing production costs and environmental impact.

Morphology Control in Synthesis Processes

Morphology control represents a critical aspect of titanium dioxide nanoparticle synthesis, as the shape and structure significantly influence the material's properties and applications. Various synthesis parameters can be manipulated to achieve desired morphologies.

Spherical Nanoparticles

Spherical titanium dioxide nanoparticles are commonly synthesized using sol-gel methods with controlled hydrolysis conditions. The particle size can be precisely controlled by adjusting parameters such as precursor concentration, pH, temperature, and reaction time.

Research has demonstrated the synthesis of spherical titanium dioxide nanoparticles with diameters ranging from 50-683 nanometers through controlled hydrolysis of glycolated precursors. The narrow size distribution achieved makes these particles suitable for photonic crystal applications.

Rod-like Nanostructures

Rod-like titanium dioxide nanostructures can be synthesized through various methods, including hydrothermal, solvothermal, and template-directed approaches. The aspect ratio of the rods can be controlled by adjusting synthesis parameters such as temperature, pH, and surfactant concentration.

The microwave-solvothermal method has been successfully employed to synthesize anatase titanium dioxide nanorods with controlled morphology. The process involves the hydrolysis of titanium isopropoxide in the presence of benzyl alcohol and acetic acid at 210°C for 45 minutes.

Nanotube Structures

Nanotube structures are typically synthesized through anodization processes or hydrothermal methods. The anodization approach involves the electrochemical oxidation of titanium metal in fluoride-containing electrolytes, resulting in highly ordered nanotube arrays.

The hydrothermal synthesis of nanotubes involves the treatment of titanium precursors in alkaline solutions under controlled temperature and pressure conditions. The nanotube formation is governed by the dissolution-recrystallization mechanism, with the sodium hydroxide concentration playing a crucial role in determining the final morphology.

Hollow Structures

Hollow titanium dioxide structures can be synthesized using template-directed methods or Ostwald ripening processes. The template approach involves the use of sacrificial templates that are subsequently removed to create hollow interiors.

The sodium chloride template method has been successfully demonstrated for synthesizing hollow nanospheres with controlled wall thickness and internal cavity size. The resulting structures exhibit high surface areas and unique catalytic properties due to their hollow architecture.

Platelet Structures

Platelet structures can be synthesized through solvothermal methods with the use of specific capping agents that preferentially adsorb to certain crystal faces. The thickness of the platelets can be controlled by adjusting the concentration of capping agents and reaction conditions.

The synthesis of platelet structures often involves the use of organic surfactants or polymers that selectively bind to specific crystal faces, inhibiting growth in certain directions while promoting growth in others. This approach enables the synthesis of two-dimensional nanostructures with high aspect ratios.

Physical Description

Titanium dioxide is an odorless white powder. Tasteless. pH 7.5. Occurs in three crystalline forms. (NTP, 1992)
Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Dry Powder, Water or Solvent Wet Solid; Dry Powder, Other Solid; Other Solid; NKRA; Dry Powder, Liquid, Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals
Other Solid
Other Solid; Dry Powder; Liquid, Other Solid
White to slightly coloured powder
White, odorless powder; Found naturally in the minerals rutile, anatase (or octahedrite), brookite, ilemnite (FeTiO3), and perovskite (CaTiO3). [Merck Index]
White solid; Insoluble in water; [IARC] Powder; [Sigma-Aldrich MSDS]
COLOURLESS-TO-WHITE CRYSTALLINE POWDER.
WHITE-TO-YELLOW POWDER.
White, odorless powder.

Color/Form

White, tetragonal crystals
White powder in two crystalline forms, anatase and rutile
AMORPHOUS, INFUSIBLE POWDER
White powde

Color Additive Status

Array
FDA Color Additive Status for FOOD use
Array
FDA Color Additive Status for DRUG use
Array
FDA Color Additive Status for COSMETIC use
Array
FDA Color Additive Status for use in MEDICAL DEVICES.

Hydrogen Bond Acceptor Count

2

Exact Mass

79.9377699 g/mol

Monoisotopic Mass

79.9377699 g/mol

Boiling Point

4532 to 5432 °F at 760 mmHg (NTP, 1992)
2500-3000 °C
2600-3000 °C
4532-5432 °F

Heavy Atom Count

3

Taste

TASTELESS

Density

3.9 to 4.2 (NTP, 1992)
4.23
White, orthorhombic crystals; density: 4.17 g/cu cm /Titanium(IV)oxide (Brookite)/
3.9-4.3 g/cm³
4.26

Odor

Odorless

Melting Point

3380 °F (decomposes) (NTP, 1992)
1855 °C
3326-3362 °F

UNII

15FIX9V2JP

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 248 of 257 companies (only ~ 3.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Titanium dioxide is used in most sunscreens to block UVA and UVB rays, similar to [zinc oxide].

Therapeutic Uses

Photosensitizing Agents; Sunscreening Agents
Titanium dioxide has an action on the skin similar to that of zinc oxide and has similar uses. Titanium peroxide and titanium salicylate are used with titanium dioxide for nappy rash. Titanium dioxide reflects ultraviolet light and is used a physical sunscreen. It it also an ingredient of some cosmetics.
The physical compounds titanium dioxide and zinc oxide reflect, scatter, and absorb both UVA and UVB rays. ... Using new technology, the particle sizes of zinc oxide and titanium dioxide have been reduced, making them more transparent without losing their ability to screen UV.

MeSH Pharmacological Classification

Biocompatible Materials

Mechanism of Action

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent.
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Vapor Pressure

0 mmHg at 68 °F Essentially (NTP, 1992)
0 mmHg (approx)

Pictograms

Health Hazard

Health Hazard

Other CAS

1317-70-0
1317-80-2
13463-67-7
98084-96-9

Absorption Distribution and Excretion

When male and female rats were fed a diet containing titanium dioxide (100 g/kg) for a period of about 32 days, a significant retention of titanium of 0.06 and 0.11 mg/kg wet weight was found only in the muscles; no retention was observed in the liver, spleen, kidney, bone, plasma, or erythrocytes
The kinetics of TiO2 elimination in the rat lung following its deposition after 7 hr exposure at 10 and 50 mg/cu m were determined for periods up to 140 days.The retention half-time was 14 days for the first clearance phase and 88 days thereafter.
Six hours after titanium dioxide was administered to rats through IV injection at 250 mg/kg body weight, the highest concentration appeared in the liver; after 24 hours, the highest concentration was detected in the celiac lymph nodes, which filter the lymph from the liver.
The clearance of titanium dioxide from the lungs was studied in rats after inhalation of 15 or 100 mg/cu m. The average median aerodynamic diameter of the titanium dioxide particles was 1.48 um. After a single exposure, about 40-45% of the deposited particles were cleared from the lung in 25 days. At 15 mg/cu m, 0.7% was found in the hilar lymph nodes indicating penetration of titanium dioxide particles from alveoli into the lymphatic system and partial clearance by the lymphatic route. The clearance rate was similar after intra-tracheal administration of titanium dioxide. At an exposure of 100 mg/cu m, the clearance rate decreased drastically. /Other researchers/ demonstrated the presence of titanium dioxide in the lymphatic systems of 3 workers employed in processing titanium dioxide pigments.
The deposition of titanium dioxide dust in the lungs of rats is similar to that observed for other particles. Titanium dioxide is found in the lymphocytes and regional nodes in the lungs, indicating that a slow rate of removal occurs by this process. Clearance is also significantly decreased, or even ceases, at high exposure over a period of time because of overload. It is suggested that small amounts of titanium dioxide can enter the general circulation from the lungs.
The case of a 53-year-old man with pneumoconiosis due to approximately 13 years of occupational exposure to 'high' concentrations of titanium dioxide /is reported/. The patient died of lung cancer, which was possibly associated with a 34 pack-year smoking history and not attributed to exposure to titanium dioxide. At autopsy, about 9-10 years after the exposures to titanium dioxide, particle deposition was found to be diffuse in the lung and particles were typically found in interstitial and alveolar macrophages. Examination of lung tissue in the right upper lobe and right hilar lymph nodes showed deposits of crystalloid substances that had a high titanium content and measured 0.2-0.3 um by 0.7 um.
/Researchers/ studied lung specimens from three factory workers exposed for 9 years to the processing of titanium dioxide pigments; they found deposits in the pulmonary interstitium with cell destruction and slight fibrosis. Clearance of titanium dioxide through the lymphatic system was demonstrated by the observation of particles in the lymph nodes.
For more Absorption, Distribution and Excretion (Complete) data for TITANIUM DIOXIDE (13 total), please visit the HSDB record page.

Metabolism Metabolites

Rats were intraperitoneal injected with 1.60 g/100 g body wt of TiO(2) in saline solution. Organs (liver, spleen, lung) were processed for histological evaluation. Reactive oxygen species (ROS) in alveolar macrophages obtained by bronchoalveolar lavage (BAL) were evaluated using the nitroblue tetrazolium test and quantitative evaluation by digital image analysis. The histological analysis of organs revealed the presence of titanium in the parenchyma of these organs with no associated tissue damage. Although in lung alveolar macrophages TiO(2) induced a significant rise in ROS generation, it failed to cause tissue alteration. This finding may be attributed to an adaptive response.

Wikipedia

Titanium dioxide
Luminol
Brookite
Anatase
Rutile

Drug Warnings

The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/
Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/
Little information is available regarding the safety of chronic sunscreen usage, but commercially available physical and chemical sunscreens appear to have a low incidence of adverse effects. Derivatives of PABA, benzophenone, cinnamic acid, and salicylate and 2-phenylbenzimidazole-5-sulfonic acid have caused skin irritation including burning, stinging, pruritus, and erythema on rare occasions. /Sunscreens/
Sunscreens should not be used as a means of extending the duration of solar exposure, such as prolonging sunbathing, and should not be used as a substitute for clothing on usually unexposed sites, such as the trunk and buttocks. /Sunscreens/
For more Drug Warnings (Complete) data for TITANIUM DIOXIDE (11 total), please visit the HSDB record page.

Biological Half Life

The kinetics of TiO2 elimination in the rat lung following its deposition after 7 hr exposure at 10 and 50 mg/cu m were determined for periods up to 140 days...The retention half-time was 14 days for the first clearance phase and 88 days thereafter.

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Food Additives -> COLOUR; -> JECFA Functional Classes
Plastics -> Pigments agents
Plastics -> Other functions -> UV/light stabiliser
Cosmetics -> Uv absorber; Cosmetic colorant; Opacifying
Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS

Methods of Manufacturing

May be prepared by direct combination of titanium and oxygen; by treatment of titanium salts in aqueous solution; by reaction of volatile, inorganic titanium compounds with oxygen; by oxidation or hydrolysis of organic compounds of titanium.
Preparation - By adding ammonia or an alkali carbonate to a solution of titanyl sulfate (TiOSO4). Titanic acid Ti(OH)4 or TiO(OH)2 is precipitated and, after filtration and washing, is dried and ignited.
The older sulfate process starts with a digestion reaction of the titanium-containing raw material (ilmenite or titanium slag) with concentrated sulfuric acid at 150 - 220 °C resulting in the ''black liquor'' containing the dissolved Ti, Fe, and impurities. Relatively pure titanium oxide hydrate (TiO(OH)2 or TiO2 dihydrate) is precipitated by hydrolysis of this titanyl sulfate solution. Impurities are largely removed in further purification stages. The titanium oxyhydrate is then calcined, ground, and usually coated with inorganic compounds.
In the chloride process, the titanium-containing raw materials ilmenite, leucoxene, rutile, titanium slag, or anatase are chlorinated at 700 - 1200 °C. The TiCl4 is oxidized at temperatures of 900 - 1400 °C to form TiO2.

General Manufacturing Information

Plastics Product Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Printing and Related Support Activities
Wholesale and Retail Trade
Electrical Equipment, Appliance, and Component Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Custom Compounding of Purchased Resins
Rubber Product Manufacturing
Construction
Primary Metal Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Adhesive Manufacturing
Not Known or Reasonably Ascertainable
Petrochemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Fabricated Metal Product Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Oil and Gas Drilling, Extraction, and Support activities
Organic Fiber Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Printing Ink Manufacturing
Synthetic Dye and Pigment Manufacturing
Photographic Film, Paper, Plate, and Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Furniture and Related Product Manufacturing
Textiles, apparel, and leather manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Transportation Equipment Manufacturing
Synthetic Rubber Manufacturing
Paper Manufacturing
Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
Machinery Manufacturing
Plastics Product Manufacturing
Miscellaneous Manufacturing
Printing Ink Manufacturing
Synthetic Dye and Pigment Manufacturing
Plastics Product Manufacturing
Other (requires additional information)
Paint and Coating Manufacturing
Synthetic Dye and Pigment Manufacturing
Printing Ink Manufacturing
Machinery Manufacturing
Transportation Equipment Manufacturing
Anatase (TiO2): ACTIVE
Rutile (TiO2): ACTIVE
Titanium oxide (TiO2): ACTIVE
TiO2 has several naturally occurring mineral forms, or polymorphs, which have the same chemical formula and different crystalline structure. Common TiO2 polymorphs include rutile (CAS Number 1317-80-2) and anatase (CAS Number 1317-70-0). While both rutile and anatase belong to the tetragonal crystal system, rutile has a denser arrangement of atoms.
There is no cost effective substitute for titanium dioxide pigment.

Interactions

Nanoparticles (NPs) have been reported to penetrate into human skin through lesional skin or follicular structures. Therefore, their ability to interact with dendritic cell (DC) was investigated using DCs generated from monocytes (mono-DCs). Hybrid titanium dioxide/para-amino benzoic acid (TiO(2)/PABA) NPs did not induce any cell toxicity. NPs were internalized into DCs through macropinocytosis and not by a receptor-mediated mechanism. Confocal microscopy showed that NPs were not detected in the nucleus. These data are confirmed by electronic microscopy which demonstrated that hybrid NPs were rapidly in contact with cellular membrane and localized into cytoplasmic vesicles without colocalization with clathrin-coated vesicles. Hybrid NPs did not induce CD86 or HLA-DR overexpression or cytokine secretion (IL-8 and TNF-alpha) indicating no DC activation. Internalization of hybrid NPs did not modify DC response towards sensitizers such as nickel and thimerosal or /lipopolysaccharide/ LPS used as positive controls. Moreover, hybrid NPs did not induce any oxidative stress implicated in DC activation process. After mono-DC irradiation by ultraviolet A (UVA), hybrid NP-treated cells did not produce UVA-induced reactive oxygen species (ROS) and exhibited a better cell viability compared with UVA-irradiated control cells, suggesting a protecting effect of hybrid TiO(2)/PABA NPs against UVA-induced ROS. /Hybrid TiO(2)/PABA Nanoparticles/
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/
A large quantity of white gas containing titanium dioxide and hydrogen chloride was generated unexpectedly during an experiment in a chemical laboratory. Fourteen students and staff complained of nausea, dyspnea, or respiratory irritation immediately after inhaling the gas. On arrival at Saint Luke's International Hospital, more than half of the patients presented with low-grade fever. Symptoms spontaneously resolved soon after admission, although the low-grade fever persisted until the following morning. Low-grade fever after inhalation exposure is not explicable by hydrogen chloride inhalation and therefore appeared to be caused by titanium dioxide inhalation, manifesting as metal fume fever. Titanium dioxide is thought to have no remarkable human toxicity and is considered to be safe clinically. To our knowledge, this is the first report of titanium dioxide inhalation as the potential cause of metal fume fever in humans. Correlations between the degree of fever and quantity and concentration of inhaled titanium dioxide remain to be determined.
Male Long-Evans-hooded-rats were exposed in a nose only setting to cadmium-chloride at concentrations of 1.5 or 5.0 mg/cu m cadmium ... for 30 minutes. Lung clearance and lymphatic uptake were determined after exposing the cadmium treated rats to titanium-dioxide at dust concentrations of 12 to 15 mg/ cu m for 6 hours. The initial deposition of titanium-dioxide was decreased by 40 percent due to the pre-exposure to 5 milligrams cadmium-chloride. The overall clearance of titanium-dioxide was not changed, but the lymph node burden was 2.7 times higher in cadmium exposed animals as compared to controls. The 1.5 mg/cu m cadmium-chloride exposure did not influence lung clearance nor lymphatic uptake of titanium-dioxide. When the order of exposures was reversed and the animals were first exposed to titanium-dioxide followed by cadmium-chloride, the same results were obtained; lymphatic uptake of titanium-dioxide was increased. The authors concluded that dust particle uptake by the lymphatic system is increased when phagocytosis by alveolar macrophages is decreased.
Groups of 24 male and 24 female Syrian golden hamsters, 6-7 weeks of age, received intratracheal instillations of 3 mg titanium dioxide ((purity unspecified); particle size: 97% <5 um; 51% <0.5 um) plus 3 mg benzo(a)pyrene in 0.2 mL saline or 3 mg benzo(a)pyrene alone in saline (controls) once a week for 15 weeks. Animals were observed until spontaneous death; all control and treated hamsters had died by 90- 100 and 60-70 weeks, respectively. In the 48 hamsters treated with titanium dioxide plus benzo[a]pyrene, tumors (number of tumors per sex unspecified) occurred in the larynx (11 papillomas, five squamous-cell carcinomas), trachea (three papillomas, 14 squamouscell carcinomas, one adenocarcinoma) and lung (one adenoma, one adenocarcinoma, 15 squamous-cell carcinomas, one anaplastic carcinoma). Two papillomas occurred in the trachea of benzo(a)pyrene-treated controls. In the same study, ferric oxide (3 mg) and benzo(a)pyrene induced a similar spectrum of tumors to that induced by the combination with titanium dioxide.

Dates

Last modified: 08-15-2023
Olmedo DG, Tasat DR, Guglielmotti MB, Cabrini RL: Effect of titanium dioxide on the oxidative metabolism of alveolar macrophages: an experimental study in rats. J Biomed Mater Res A. 2005 May 1;73(2):142-9. [PMID:15742364]
Drugs.com
ChemIDplus
Pubchem

Explore Compound Types